molecular formula C8H5F2IO2 B6273394 methyl 2,3-difluoro-5-iodobenzoate CAS No. 1163692-49-6

methyl 2,3-difluoro-5-iodobenzoate

Cat. No.: B6273394
CAS No.: 1163692-49-6
M. Wt: 298
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-difluoro-5-iodobenzoate is an organic compound with the molecular formula C8H5F2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-difluoro-5-iodobenzoate typically involves the iodination of methyl 2,3-difluorobenzoate. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form difluoromethyl derivatives.

    Coupling Reactions: The iodine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products

    Substitution Products: Amino, thio, or alkoxy derivatives of the original compound.

    Oxidation Products: Difluorobenzoic acids.

    Reduction Products: Difluoromethylbenzoates.

    Coupling Products: Biaryl or alkyne-substituted derivatives.

Scientific Research Applications

Methyl 2,3-difluoro-5-iodobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine, which can be replaced with radioactive isotopes.

    Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules with antifungal, antibacterial, or anticancer properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as liquid crystals or organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-5-iodobenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate its detection in imaging studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-difluoro-4-iodobenzoate
  • Methyl 2,3-difluoro-6-iodobenzoate
  • Methyl 2,4-difluoro-5-iodobenzoate

Uniqueness

Methyl 2,3-difluoro-5-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms on the aromatic ring This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets

Properties

CAS No.

1163692-49-6

Molecular Formula

C8H5F2IO2

Molecular Weight

298

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.